N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide
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Overview
Description
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylfuran with an appropriate aldehyde to form an intermediate, which is then subjected to further reactions to introduce the sulfonamide group . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as microwave-assisted synthesis and ultrasonic irradiation have been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative with known applications in fuel and chemical synthesis.
N-(2-hydroxyethyl)-2-ethoxybenzenesulfonamide: Shares structural similarities but lacks the furan ring, leading to different properties and applications.
Uniqueness
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2-ethoxybenzenesulfonamide is unique due to the presence of both the furan ring and the sulfonamide group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-4-21-15-7-5-6-8-16(15)23(19,20)17-10-14(18)13-9-11(2)22-12(13)3/h5-9,14,17-18H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZOJGGXRLVPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC(C2=C(OC(=C2)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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